
Trp-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tryptophyl-phenylalanine, commonly referred to as Trp-Phe, is a dipeptide formed from the amino acids tryptophan and phenylalanine. This compound is known for its unique structural properties and its role in various biological processes. The aromatic nature of both tryptophan and phenylalanine contributes to the stability and functionality of this compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trp-Phe can be synthesized through peptide bond formation between tryptophan and phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. Certain strains of Streptomyces, for example, have been shown to produce cyclo(this compound), a cyclic form of the dipeptide, through their natural metabolic processes. This method involves the cultivation of the microorganisms in a controlled environment, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Trp-Phe undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the tryptophan residue in this compound can be oxidized to form kynurenine, a reaction that is catalyzed by tryptophan dioxygenase. Similarly, the phenylalanine residue can undergo hydroxylation to form tyrosine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound include kynurenine from the oxidation of tryptophan and tyrosine from the hydroxylation of phenylalanine. These products play significant roles in various metabolic pathways .
Scientific Research Applications
Trp-Phe has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide interactions and stability. In biology, this compound is studied for its role in protein-protein interactions and its involvement in cellular signaling pathways. In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including their use as antimicrobial agents. Additionally, this compound is used in the food industry as a flavor enhancer due to its aromatic properties .
Mechanism of Action
The mechanism of action of Trp-Phe involves its interaction with various molecular targets and pathways. The tryptophan residue in this compound can interact with serotonin receptors, influencing neurotransmitter activity. The phenylalanine residue can interact with enzymes involved in the synthesis of catecholamines, affecting the production of neurotransmitters like dopamine and norepinephrine. These interactions contribute to the compound’s effects on mood, cognition, and overall brain function .
Comparison with Similar Compounds
Trp-Phe is unique compared to other dipeptides due to the presence of both tryptophan and phenylalanine, which are aromatic amino acids. Similar compounds include dipeptides like tryptophyl-tyrosine (Trp-Tyr) and phenylalanyl-tyrosine (Phe-Tyr). While these compounds share some structural similarities, this compound stands out due to its specific interactions and stability in biological systems .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPMHKLUUZKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875223 |
Source


|
| Record name | TRP-PHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Tryptophyl-Phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
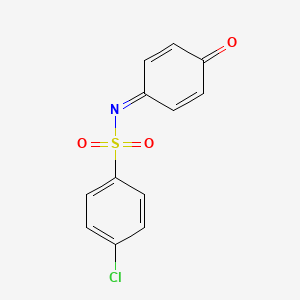
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
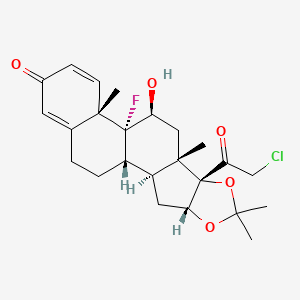
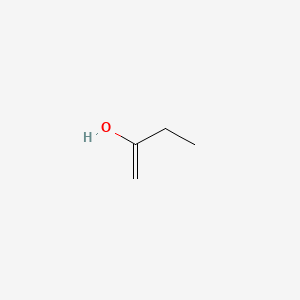
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
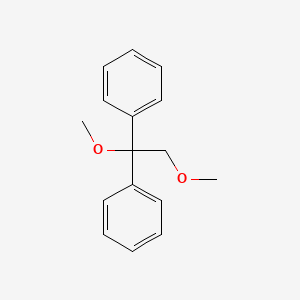
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
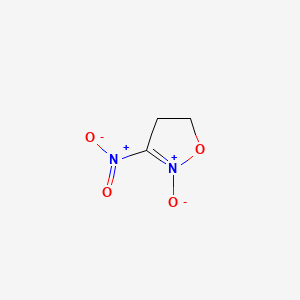

![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)
